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molecular formula C17H12ClN5 B8332733 (4-Chloro-phenyl)-(6-indazol-1-yl-pyrazin-2-yl)-amine

(4-Chloro-phenyl)-(6-indazol-1-yl-pyrazin-2-yl)-amine

Cat. No. B8332733
M. Wt: 321.8 g/mol
InChI Key: PGCZVHJXSVRWTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08222262B2

Procedure details

Sodium hydride (180 mg, 4.50 mmol) was added to a suspension of indazole (543 mg, 4.40 mmol) in N,N-dimethylformamide (5 mL) and the reaction mixture was stirred at 50° C. for 20 minutes. To this suspension N-(4-chloro-phenyl)-N-(6-chloro-pyrazin-2-yl)-2,2-dimethyl-propionamide (300 mg, 0.88 mmol) was added and stirred at 100° C. over night. The reaction mixture was quenched with brine and extracted with ethyl acetate (4×15 mL). The combined organic phases were washed with brine, dried over sodium sulphate, filtrated and evaporated. The crude product was purified by column chromatography with ethyl acetate-heptane as eluent to give (4-chloro-phenyl)-(6-indazol-2-yl-pyrazin-2-yl)-amine (17 mg, 13%, Mp 249-252° C., LC-ESI-HRMS of [M+H]+ shows 322.0864 Da. Calc. 322.085948 Da, dev. 1.4 ppm) as a yellow solid, and (4-chloro-phenyl)-(6-indazol-1-yl-pyrazin-2-yl)-amine (19 mg, 12%, Mp. 204-207° C., LC-ESI-HRMS of [M+H]+ shows 322.0876 Da. Calc. 322.085948 Da, dev. 5.1 ppm) as a brown solid.
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
543 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
N-(4-chloro-phenyl)-N-(6-chloro-pyrazin-2-yl)-2,2-dimethyl-propionamide
Quantity
300 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[N:4]1.[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([N:19]([C:26]2[CH:31]=[N:30][CH:29]=[C:28](Cl)[N:27]=2)C(=O)C(C)(C)C)=[CH:15][CH:14]=1>CN(C)C=O>[Cl:12][C:13]1[CH:14]=[CH:15][C:16]([NH:19][C:26]2[CH:31]=[N:30][CH:29]=[C:28]([N:4]3[CH:5]=[C:6]4[C:11]([CH:10]=[CH:9][CH:8]=[CH:7]4)=[N:3]3)[N:27]=2)=[CH:17][CH:18]=1.[Cl:12][C:13]1[CH:14]=[CH:15][C:16]([NH:19][C:26]2[CH:31]=[N:30][CH:29]=[C:28]([N:3]3[C:11]4[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=4)[CH:5]=[N:4]3)[N:27]=2)=[CH:17][CH:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
180 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
543 mg
Type
reactant
Smiles
N1N=CC2=CC=CC=C12
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
N-(4-chloro-phenyl)-N-(6-chloro-pyrazin-2-yl)-2,2-dimethyl-propionamide
Quantity
300 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)N(C(C(C)(C)C)=O)C1=NC(=CN=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 50° C. for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 100° C. over night
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with brine
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (4×15 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography with ethyl acetate-heptane as eluent

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NC1=NC(=CN=C1)N1N=C2C=CC=CC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17 mg
YIELD: PERCENTYIELD 13%
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NC1=NC(=CN=C1)N1N=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 19 mg
YIELD: PERCENTYIELD 12%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08222262B2

Procedure details

Sodium hydride (180 mg, 4.50 mmol) was added to a suspension of indazole (543 mg, 4.40 mmol) in N,N-dimethylformamide (5 mL) and the reaction mixture was stirred at 50° C. for 20 minutes. To this suspension N-(4-chloro-phenyl)-N-(6-chloro-pyrazin-2-yl)-2,2-dimethyl-propionamide (300 mg, 0.88 mmol) was added and stirred at 100° C. over night. The reaction mixture was quenched with brine and extracted with ethyl acetate (4×15 mL). The combined organic phases were washed with brine, dried over sodium sulphate, filtrated and evaporated. The crude product was purified by column chromatography with ethyl acetate-heptane as eluent to give (4-chloro-phenyl)-(6-indazol-2-yl-pyrazin-2-yl)-amine (17 mg, 13%, Mp 249-252° C., LC-ESI-HRMS of [M+H]+ shows 322.0864 Da. Calc. 322.085948 Da, dev. 1.4 ppm) as a yellow solid, and (4-chloro-phenyl)-(6-indazol-1-yl-pyrazin-2-yl)-amine (19 mg, 12%, Mp. 204-207° C., LC-ESI-HRMS of [M+H]+ shows 322.0876 Da. Calc. 322.085948 Da, dev. 5.1 ppm) as a brown solid.
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
543 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
N-(4-chloro-phenyl)-N-(6-chloro-pyrazin-2-yl)-2,2-dimethyl-propionamide
Quantity
300 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[N:4]1.[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([N:19]([C:26]2[CH:31]=[N:30][CH:29]=[C:28](Cl)[N:27]=2)C(=O)C(C)(C)C)=[CH:15][CH:14]=1>CN(C)C=O>[Cl:12][C:13]1[CH:14]=[CH:15][C:16]([NH:19][C:26]2[CH:31]=[N:30][CH:29]=[C:28]([N:4]3[CH:5]=[C:6]4[C:11]([CH:10]=[CH:9][CH:8]=[CH:7]4)=[N:3]3)[N:27]=2)=[CH:17][CH:18]=1.[Cl:12][C:13]1[CH:14]=[CH:15][C:16]([NH:19][C:26]2[CH:31]=[N:30][CH:29]=[C:28]([N:3]3[C:11]4[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=4)[CH:5]=[N:4]3)[N:27]=2)=[CH:17][CH:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
180 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
543 mg
Type
reactant
Smiles
N1N=CC2=CC=CC=C12
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
N-(4-chloro-phenyl)-N-(6-chloro-pyrazin-2-yl)-2,2-dimethyl-propionamide
Quantity
300 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)N(C(C(C)(C)C)=O)C1=NC(=CN=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 50° C. for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 100° C. over night
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with brine
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (4×15 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography with ethyl acetate-heptane as eluent

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NC1=NC(=CN=C1)N1N=C2C=CC=CC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17 mg
YIELD: PERCENTYIELD 13%
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NC1=NC(=CN=C1)N1N=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 19 mg
YIELD: PERCENTYIELD 12%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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